molecular formula C22H29NO6 B14959435 N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B14959435
M. Wt: 403.5 g/mol
InChI Key: WWQJFHHQQHPNKG-HNNXBMFYSA-N
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Description

2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid is a complex organic compound with a molecular formula of C20H26O5 This compound is characterized by its unique structure, which includes a chromen-2-one moiety, a hexyl chain, and an acetamido group

Preparation Methods

The synthesis of 2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid typically involves multiple steps. One common synthetic route starts with the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C. This intermediate is then reacted with various sodium azides to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C22H29NO6/c1-5-6-7-8-9-17-13(2)16-10-11-18(14(3)20(16)29-22(17)27)28-12-19(24)23-15(4)21(25)26/h10-11,15H,5-9,12H2,1-4H3,(H,23,24)(H,25,26)/t15-/m0/s1

InChI Key

WWQJFHHQQHPNKG-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N[C@@H](C)C(=O)O)C)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC(C)C(=O)O)C)OC1=O)C

Origin of Product

United States

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